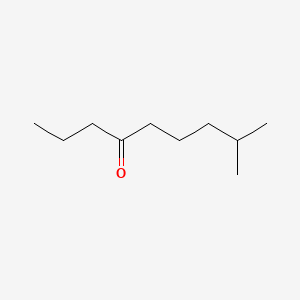

8-Methyl-4-nonanone

説明

Contextual Significance in Organic Chemistry and Related Disciplines

In the field of organic chemistry, 8-methyl-4-nonanone serves as a notable example of a mid-chain ketone with branched alkyl groups. Its structure influences its physical properties and reactivity. The presence of the ketone group makes it a versatile intermediate for organic synthesis, allowing for reactions such as reductions, aldol (B89426) condensations, and Grignard reactions to form more complex molecules like tertiary alcohols.

Detailed research into its spectroscopic properties, particularly its fragmentation patterns in mass spectrometry, has provided valuable insights into the behavior of aliphatic ketones upon ionization. spectroscopyonline.comspectroscopyonline.com This makes it a significant compound for studies in physical organic chemistry and analytical chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are a combination of calculated values and experimental data where available.

| Property | Value | Source |

| IUPAC Name | 8-methylnonan-4-one | nih.gov |

| Molecular Formula | C₁₀H₂₀O | nih.gov |

| Molecular Weight | 156.27 g/mol | vulcanchem.comnih.gov |

| CAS Number | 6137-29-7 | nih.govchemeo.com |

| Normal Boiling Point | 481.63 K (est.) | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 3.182 (est.) | chemeo.com |

| Water Solubility (logS) | -3.05 (est.) | chemeo.com |

| Vapor Pressure | 2252.53 kPa (Critical, est.) | chemeo.com |

Research Findings from Spectroscopic Analysis

The mass spectrum of this compound has been a subject of detailed analysis, particularly in comparison to its linear isomer, 4-decanone. The electron ionization (EI) mass spectrum of this compound shows significant differences in the intensities of certain fragment ions. spectroscopyonline.comspectroscopyonline.com The molecular ion peak (m/z 156) in this compound is notably more intense than in 4-decanone. spectroscopyonline.com

Key fragment ions are observed at m/z 95 and m/z 69. spectroscopyonline.comspectroscopyonline.com The increased intensity of the peak at m/z 69 in the spectrum of this compound is attributed to a fragmentation mechanism involving the formation of a more stable tertiary radical, a pathway not available to its linear isomer. spectroscopyonline.comchromatographyonline.com The ion at m/z 87 has also been identified as a precursor to the m/z 69 ion. spectroscopyonline.com These detailed fragmentation studies are crucial for the structural elucidation of unknown ketones and for understanding fundamental ion chemistry. spectroscopyonline.comspectroscopyonline.com Infrared spectroscopy shows a characteristic strong absorption at approximately 1715 cm⁻¹ corresponding to the C=O stretch of the ketone. vulcanchem.com

Interdisciplinary Research Landscape and Rationale

The significance of this compound extends beyond pure chemistry into the interdisciplinary field of chemical ecology. As a semiochemical, it plays a role in the communication between organisms. plantprotection.plresearchgate.net Semiochemicals are message-bearing molecules that can act between individuals of the same species (pheromones) or different species (allelochemicals). researchgate.netresearchgate.net

This compound and its structural isomers are components of pheromone blends in several insect species. For instance, the related compound 4-methyl-5-nonanone (B104976) is a species-specific sex pheromone for the Asian palm red weevil, Rhynchophorus ferrugineus. medchemexpress.com While not always the primary pheromone component, ketones like this compound can act as synergists or part of a larger volatile bouquet that elicits a specific behavioral response. plantprotection.pl For example, a mixture of 4-methyl-5-nonanol (B104968) and 4-methyl-5-nonanone serves as an aggregation pheromone for the red palm weevil. fao.orgscispace.com The study of such compounds is vital for developing environmentally benign pest management strategies, such as mass trapping or mating disruption, which rely on manipulating insect behavior through semiochemicals. plantprotection.plresearchgate.net

The volatilome of Streptomyces scabiei has been found to contain this compound, though its specific biological function in this context is not yet fully understood. biorxiv.org Furthermore, various ketones, including 2-nonanone, have been identified as having nematicidal properties against organisms like Meloidogyne incognita. mdpi.com

Outline Scope and Research Objectives

This article provides a focused overview of the chemical compound this compound based on contemporary scientific research. The scope is strictly limited to its chemical properties, synthesis context, spectroscopic analysis, and its established role in the interdisciplinary field of chemical ecology. The primary objective is to present a scientifically accurate and thorough summary of existing knowledge regarding this specific molecule. This review intentionally excludes topics such as dosage, administration, and safety profiles to maintain a clear focus on the fundamental chemistry and its application in research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-methylnonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUJDCJQPCTXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337001 | |

| Record name | 8-Methyl-4-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-29-7 | |

| Record name | 8-Methyl-4-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemistry, and Structural Variants

Systematic IUPAC Nomenclature and Common Chemical Designations

The compound with the molecular formula C10H20O is systematically named 8-methylnonan-4-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. nih.gov This name is derived by identifying the longest carbon chain containing the ketone functional group, which is a nonane (B91170) chain. The carbonyl group (C=O) is located at the fourth carbon atom, hence "nonan-4-one". A methyl group is attached to the eighth carbon atom, leading to the prefix "8-methyl". nih.gov

In addition to its systematic name, the compound is also known by other designations and identifiers in various chemical databases and contexts. nih.govnist.govchemeo.com These are crucial for cross-referencing in literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | 8-methylnonan-4-one |

| Common Name | 8-Methyl-4-nonanone |

| CAS Registry Number | 6137-29-7 |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| InChI Key | HZUJDCJQPCTXPQ-UHFFFAOYSA-N |

Chirality and Stereoisomeric Forms of this compound

The molecular structure of this compound contains a stereocenter, which makes it a chiral molecule. libretexts.org Chirality arises from the presence of a carbon atom bonded to four different groups. In this case, the carbon atom at the 8th position is attached to a hydrogen atom, a methyl group, an isobutyl group (-CH2CH(CH3)2), and the rest of the ketone chain.

Due to this single chiral center, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org These stereoisomers are designated as (R)-8-methyl-4-nonanone and (S)-8-methyl-4-nonanone, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. A sample containing both enantiomers in equal amounts is known as a racemic mixture. In general, a molecule with 'n' stereocenters can have up to 2^n stereoisomers. libretexts.orgkhanacademy.org For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

| Stereoisomer | Configuration at C8 | Relationship |

| (R)-8-methyl-4-nonanone | R (Rectus) | Enantiomer |

| (S)-8-methyl-4-nonanone | S (Sinister) | Enantiomer |

Comparative Analysis with Structurally Related Ketones

To better understand the structural properties of this compound, it is useful to compare it with its structural isomers—compounds that share the same molecular formula (C10H20O) but differ in the arrangement of atoms. nih.gov This section analyzes three such related ketones: 4-Methyl-5-nonanone (B104976), 2-Methyl-4-nonanone, and 8-Methylnonan-2-one. The key differences lie in the position of the carbonyl group and the methyl substituent along the nonane backbone.

4-Methyl-5-nonanone : In this isomer, the methyl group is at the 4th position and the carbonyl group is at the 5th position. guidechem.comnist.gov

2-Methyl-4-nonanone : Here, the methyl group is located at the 2nd position while the carbonyl group remains at the 4th position. nih.gov

8-Methylnonan-2-one : This isomer shifts the carbonyl group to the 2nd position, while the methyl group is at the 8th position, similar to the primary compound. chemeo.comnist.gov

These structural variations influence the chemical and physical properties of the molecules.

| Compound | IUPAC Name | CAS Registry Number | Position of Carbonyl (C=O) | Position of Methyl (-CH3) |

| This compound | 8-methylnonan-4-one | 6137-29-7 | 4 | 8 |

| 4-Methyl-5-nonanone | 4-methyl-5-nonanone | 35900-26-6 | 5 | 4 |

| 2-Methyl-4-nonanone | 2-methylnonan-4-one | 6627-76-5 | 4 | 2 |

| 8-Methylnonan-2-one | 8-methylnonan-2-one | Not readily available | 2 | 8 |

Data sourced from PubChem, NIST WebBook, and other chemical databases. nih.govnist.govnih.govnist.govnist.gov

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Total Synthesis of 8-Methyl-4-nonanone

The construction of the this compound carbon skeleton can be achieved through several strategic disconnections, primarily revolving around the formation of key carbon-carbon bonds. These strategies often employ powerful organometallic reagents and reactions that allow for the precise assembly of the target molecule.

Nucleophilic Substitution Reactions in Carbon-Carbon Bond Formation

A viable and patented strategy for synthesizing analogous branched ketones involves nucleophilic substitution reactions. google.com This approach can be adapted for this compound. A key step in this process is the reaction of an appropriate acylating agent with a suitable nucleophile. For instance, the reaction of hexanoic anhydride (B1165640) with a 2-octyl nucleophilic reagent, followed by an acidic workup, could yield the desired ketone. vulcanchem.com This method is advantageous due to the commercial availability of starting materials and the potential for high yields. google.comgoogle.com

Grignard Reagent-Mediated Synthesis and Related Organometallic Processes

Grignard reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com A logical retrosynthetic analysis of this compound suggests two primary Grignard-based approaches. One pathway involves the addition of a propyl Grignard reagent to an aldehyde derived from 5-methyl-1-hexene. A more direct and commonly employed strategy involves the reaction of a Grignard reagent with a nitrile or an acid chloride.

A patented process for a structurally similar ketone, 4-methyl-5-nonanone (B104976), utilizes a 2-pentyl nucleophilic reagent, such as a Grignard reagent, reacting with pentanoic anhydride. google.comgoogleapis.com Adapting this, the synthesis of this compound could involve the reaction of a 2-methylpentylmagnesium halide (a Grignard reagent) with butanoyl chloride. The preparation of the Grignard reagent itself is a critical step, typically involving the reaction of the corresponding alkyl halide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). googleapis.com The reaction conditions, including temperature and solvent, are crucial for optimizing the yield and purity of the Grignard reagent. googleapis.com

Organometallic chemistry, in a broader sense, offers a variety of catalysts and reagents for such transformations. wikipedia.org These reactions are often pivotal in both research and industrial settings for creating complex organic molecules. sigmaaldrich.com

Regioselective Alkylation and Ketone Functionalization

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. nih.gov However, for unsymmetrical ketones, controlling the regioselectivity of the alkylation can be challenging. nih.govresearchgate.net In the context of this compound, one could envision a synthesis starting from a smaller ketone that is then selectively alkylated. For example, the alkylation of 2-heptanone (B89624) at the C-5 position would be a potential route, though achieving high regioselectivity might require specialized catalytic systems. nih.gov

Recent advancements have focused on transition metal-catalyzed C-H functionalization, which provides a powerful method for modifying ketone structures. rsc.org These methods can offer high selectivity and efficiency. The functionalization of the ketone group itself is also a key aspect. The carbonyl group in this compound can act as an electrophile in reactions like aldol (B89426) condensations and reductive aminations, allowing for further molecular diversification. vulcanchem.com

Stereoselective Synthesis and Chiral Induction Strategies

The methyl group at the C-8 position of this compound introduces a chiral center, meaning the molecule can exist as two enantiomers. The development of stereoselective syntheses to produce a single enantiomer is a significant area of research, particularly if the biological or material properties of the individual enantiomers differ.

Achieving stereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or starting materials with a defined stereochemistry. youtube.com For instance, a stereoselective synthesis could begin with a chiral building block, such as (R)- or (S)-citronellol, which possesses a similar branched methyl group. rsc.org Asymmetric hydrogenation or reduction of a precursor molecule using chiral catalysts, such as those based on rhodium or ruthenium, is another powerful strategy for inducing chirality. researchgate.net Biocatalytic methods, employing enzymes like ketoreductases, also offer a highly selective means of producing chiral alcohols which can then be oxidized to the chiral ketone. vulcanchem.comresearchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. In Grignard reagent-mediated syntheses, the mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the acid derivative. This is followed by the collapse of the tetrahedral intermediate to form the ketone.

In transition metal-catalyzed reactions, such as C-H functionalization, the mechanisms are often more complex, involving catalytic cycles that may include steps like oxidative addition, migratory insertion, and reductive elimination. chemrxiv.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into these mechanisms, helping to explain observed selectivities and guide the development of more efficient catalysts. chemrxiv.org For example, in nickel-catalyzed α-allylation of ketones, the ligand plays a crucial role in stabilizing the π-allyl-nickel intermediates and directing the reaction pathway. researchgate.net

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process optimization is key to ensuring economic viability, safety, and sustainability. For the synthesis of this compound, factors such as the cost and availability of starting materials, the efficiency of each reaction step, and the ease of purification need to be considered.

Derivatization and Transformation of this compound into Related Chemical Entities

The chemical reactivity of this compound is primarily centered around its ketone functional group. This carbonyl group serves as a key site for a variety of chemical transformations and derivatization reactions, enabling its conversion into a range of other chemical entities. These transformations are fundamental for both synthetic applications and analytical characterization.

The ketone's carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons possess acidic protons, allowing for reactions involving enolates. The steric hindrance introduced by the methyl branch at the C-8 position can influence the kinetics and regioselectivity of these reactions compared to its linear isomer, 4-nonanone (B1580890). vulcanchem.com Key transformations include reduction to the corresponding secondary alcohol, nucleophilic additions, and derivatization reactions to facilitate analysis.

Reduction of the Carbonyl Group

This compound can be readily reduced to its corresponding secondary alcohol, 8-methyl-4-nonanol. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond.

Catalytic Hydrogenation: This process typically involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel.

Chemical Reduction: Alternatively, the reduction can be accomplished using chemical reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups.

Conversely, the synthesis of this compound can be achieved through the oxidation of 8-methyl-4-nonanol. vulcanchem.com Reagents such as Jones reagent (CrO₃ in H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. vulcanchem.com

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbon in this compound allows it to participate in various nucleophilic addition and condensation reactions. These reactions are cornerstones of organic synthesis for forming new carbon-carbon bonds.

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), leads to the formation of tertiary alcohols. vulcanchem.com For example, reacting this compound with methylmagnesium bromide would yield 4,8-dimethyl-4-nonanol.

Aldol Condensations: In the presence of a base or acid, this compound can function as either the electrophile or, by forming an enolate, the nucleophile in aldol condensation reactions. vulcanchem.com This allows for the synthesis of more complex β-hydroxy ketones or α,β-unsaturated ketones.

Derivatization for Analytical Identification

In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), ketones are often converted into derivatives to improve their volatility, thermal stability, and detectability. researchgate.net

Oxime Formation: A common derivatization method for carbonyl compounds involves reaction with hydroxylamine (B1172632) or its derivatives. nih.gov For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with this compound to form the corresponding PFBHA-oxime. This derivative is highly electronegative, making it ideal for sensitive detection by electron capture detection (ECD) or mass spectrometry in negative ion mode. nih.gov

Isotope-Coded Derivatization: For quantitative analysis, isotope-coded derivatization reagents can be employed. Reagents like 2-aminooxyethyl propionates (AEP) react with carbonyls to form oximes that yield specific reporter ions in mass spectrometry, allowing for accurate quantification. researchgate.net

Transformations in Mass Spectrometry

During analysis by electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation, transforming the parent molecule into various charged ionic species. The fragmentation pattern provides structural information. A notable fragmentation is the McLafferty rearrangement, and a related double-hydrogen-shift rearrangement, sometimes called a McLafferty + 1 reaction, has been observed to produce an ion with an m/z of 87. chromatographyonline.comspectroscopyonline.com The presence of the tertiary carbon at the 8-position influences fragmentation pathways, leading to a more abundant ion at m/z 69 compared to its linear isomer, 4-decanone. chromatographyonline.comspectroscopyonline.com This increased abundance is consistent with the formation of a more stable tertiary intermediate during fragmentation processes, such as the loss of vinyl alcohol. chromatographyonline.comspectroscopyonline.com

Table 1: Summary of Key Transformations of this compound

| Transformation Type | Reactant(s) | Major Product(s) | Purpose |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) or H₂/Catalyst | 8-Methyl-4-nonanol | Synthetic |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol (e.g., 4,8-Dimethyl-4-nonanol) | Synthetic |

| Aldol Condensation | Base/Acid, another carbonyl compound | β-Hydroxy ketone or α,β-Unsaturated ketone | Synthetic |

| Analytical Derivatization | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime of this compound | Analytical |

| Mass Spectrometry Fragmentation | Electron Ionization (EI) | Acylium ions, fragment ions (e.g., m/z 87, m/z 69) | Analytical |

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the precise atomic arrangement within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons provide information about their local electronic environment and neighboring protons. For this compound, the spectrum would be expected to show distinct signals for the methyl groups, the methylene (B1212753) groups at various positions along the carbon chain, and the methine proton at the chiral center. A predicted ¹H NMR spectrum shows a triplet at approximately 2.38 ppm corresponding to the two protons on the carbon adjacent to the carbonyl group (COCH₂). vulcanchem.com A multiplet between 1.25 and 1.45 ppm is assigned to the ten protons of the aliphatic CH₂ groups, and a doublet at around 0.88 ppm represents the three protons of the methyl group at position 8. vulcanchem.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound is expected to show a signal for the carbonyl carbon, which is typically found in the downfield region of the spectrum. Additionally, distinct signals would be observed for the methyl carbons, the methylene carbons at different positions in the chain, and the methine carbon at position 8.

Table 1: Predicted ¹H NMR Data for this compound vulcanchem.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.38 | Triplet (t) | 2H | COCH₂ |

| 1.25–1.45 | Multiplet (m) | 10H | Aliphatic CH₂ |

| 0.88 | Doublet (d) | 3H | CH(CH₃) |

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Electron Ionization (EI) Mass Spectrometry: Under electron ionization, this compound will fragment in a characteristic manner. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.27 g/mol ). nih.gov Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The mass spectrum of this compound shows a base peak at m/z 43. nih.gov A comparison with its isomer, 4-decanone, reveals notable differences in the intensities of peaks at m/z 156, 138, 95, and 69. spectroscopyonline.com The greater intensity of the m/z 138 peak in this compound is likely due to the loss of water from the enol form of the molecular ion, a process facilitated by the formation of a stable tertiary radical. spectroscopyonline.com

Isomeric Differentiation: Differentiating this compound from its isomers, such as 6-methyl-4-nonanone, can be challenging but is achievable through careful analysis of their mass spectra. vulcanchem.com The fragmentation patterns will differ based on the position of the methyl group, leading to variations in the relative abundances of specific fragment ions. spectroscopyonline.com For instance, the stability of the radical formed during fragmentation is influenced by its structure (primary, secondary, or tertiary), which in turn affects the intensity of the resulting peaks. spectroscopyonline.com

Table 2: Key Mass Spectral Fragments for this compound nih.govspectroscopyonline.com

| m/z | Relative Intensity | Possible Fragment |

| 156 | Present | Molecular Ion [M]⁺ |

| 138 | Increased vs. 4-decanone | [M-H₂O]⁺ |

| 95 | Increased vs. 4-decanone | Rearrangement product |

| 69 | Increased vs. 4-decanone | Rearrangement product |

| 43 | Base Peak | [CH₃CO]⁺ or [C₃H₇]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most prominent feature in its IR spectrum is the strong absorption band characteristic of the carbonyl (C=O) group in a ketone. This peak is typically observed around 1715 cm⁻¹. vulcanchem.com The spectrum would also show absorptions corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups.

Table 3: Characteristic IR Absorption for this compound vulcanchem.com

| Frequency (cm⁻¹) | Description | Functional Group |

| ~1715 | Strong absorption | C=O stretch (Ketone) |

Advanced Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity and concentration.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound in complex matrices. chromatographyonline.com In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. This technique has been used to identify this compound in the volatile metabolome of Pseudomonas aeruginosa. nih.gov

The use of GC-MS allows for the confident identification of this compound even in the presence of other structurally similar compounds. chromatographyonline.com The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of certainty in the identification.

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound. While GC-MS is often preferred for volatile ketones, HPLC can be advantageous for non-volatile or thermally labile samples. For HPLC analysis of ketones, derivatization is often employed to enhance detection. A common method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. researchgate.net These derivatives are highly chromophoric and can be readily detected by a UV-Vis detector at a specific wavelength, typically around 365 nm. researchgate.net This approach allows for the sensitive and selective quantification of ketones in various samples. researchgate.net

Sophisticated Analytical Characterization Techniques

Advanced Spectroscopic and Chromatographic Methods

The isolation and purification of 8-Methyl-4-nonanone from complex mixtures, such as synthetic reaction products or natural extracts, is a critical step to obtain a sample of high purity for structural elucidation and further study. mdpi.comresearchgate.net Preparative chromatography is the primary technique employed for this purpose, operating on the same principles as analytical chromatography but scaled up to handle larger sample quantities. chromatographyonline.comlcms.cz The goal is not merely to detect and quantify the compound, but to separate and collect a significant amount of the target analyte. chromatographyonline.com The two main modalities used for a compound with the volatility and polarity of this compound are Preparative Gas Chromatography (Prep-GC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC). researchgate.netresearchgate.net

Preparative Gas Chromatography (Prep-GC)

Given that this compound is a volatile organic compound (VOC), Prep-GC is an exceptionally suitable technique for its isolation. researchgate.netchromatographyonline.com This method is ideal for separating volatile components from complex matrices. upv.es Prep-GC systems are essentially modified analytical gas chromatographs designed for larger sample loads. researchgate.net Key components include a specialized injector for large volumes, a high-capacity column, a splitter to divert a small portion of the effluent to a detector (like a Flame Ionization Detector, FID) while the majority is directed to a collection trap, and a fraction collection system that condenses the purified compound. researchgate.net

The process involves injecting the crude mixture into the GC, where it is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases. researchgate.net For ketones and other moderately polar volatiles, columns with stationary phases like polyethylene (B3416737) glycol or specialized polysiloxanes are often effective. researchgate.netnih.gov As the separated components elute from the column, the detector signal is used to time the opening and closing of valves on the fraction collector, allowing for the selective trapping of the this compound peak. This technique has been successfully used to isolate insect pheromones, many of which are ketones or similar aliphatic compounds, from crude extracts. upv.esncsu.eduncsu.edu

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For instances where the compound is part of a mixture containing non-volatile substances or is thermally sensitive, Prep-HPLC is the preferred method. researchgate.netevitachem.com This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcms.cz The process can be scaled up from analytical HPLC methods to accommodate larger columns and higher flow rates, enabling the purification of gram-to-kilogram quantities of material. evitachem.com

A typical workflow for isolating a compound like this compound might first involve a preliminary clean-up using flash column chromatography with a stationary phase like silica (B1680970) gel. upv.esiucr.org This step removes major impurities and simplifies the mixture. The enriched fraction containing the target ketone can then be subjected to Prep-HPLC for final purification. google.com Reversed-phase (RP) chromatography, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol), is a common choice for separating long-chain aliphatic compounds. researchgate.netgoogle.com The separated fractions are collected using an automated fraction collector, and the solvent is subsequently removed to yield the pure compound. chromatographyonline.com

The table below summarizes representative conditions for the preparative chromatographic isolation of aliphatic ketones and related volatile compounds, illustrating the typical parameters that would be employed for the purification of this compound.

Table 1: Representative Conditions for Preparative Chromatography of Aliphatic Ketones

| Technique | Stationary Phase | Column/Dimensions | Mobile Phase/Carrier Gas | Application/Source |

| Prep-GC | TRB-1 (100% Dimethyl polysiloxane) | 30 m × 0.53 mm ID, 0.5 µm film | Helium | Isolation of a pheromonal lavandulyl ester from a mealybug extract. upv.es |

| Prep-GC | 10% OV-101 on Chromosorb | 3 m x 6 mm ID (Packed) | Nitrogen | Isolation of sesquiterpene ketones (e.g., curzerenone) from essential oil. researchgate.net |

| Prep-HPLC (Normal Phase) | Silica Gel (230-400 mesh) | Flash Column | Hexane/Ethyl Acetate Gradient | Purification of synthetic bicyclo[3.3.1]nonanones. iucr.org |

| Prep-HPLC (Reversed Phase) | C18 Bonded Silica | Preparative Column | Acetonitrile/Water Gradient | Purification of long-chain suberin acids from cork extract. google.com |

Biogenic Occurrence and Biosynthetic Pathways

Natural Isolation and Identification in Biological Matrices

8-Methyl-4-nonanone has been identified as a volatile or semi-volatile constituent in both the plant and microbial kingdoms. Its detection has been facilitated by modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex mixtures.

In the plant kingdom, this compound was identified as a minor component in a study analyzing the different parts of Ocimum tenuiflorum, commonly known as holy basil. globalresearchonline.net A GC-MS analysis of the plant's leaves, stems, and seeds revealed a wide range of bioactive chemical constituents, with this compound being one of the many compounds detected. globalresearchonline.net

In the microbial world, this ketone was found as part of the volatilome—the complete set of volatile organic compounds—emitted by the bacterium Streptomyces scabiei. biorxiv.org This finding suggests the compound may play a role in microbial communication or interaction with the environment. biorxiv.org

The table below summarizes the documented natural sources of this compound.

| Biological Source | Kingdom | Matrix/Part Studied | Analytical Method | Reference |

| Ocimum tenuiflorum (Holy Basil) | Plantae | Leaves, Stems, Seeds | GC-MS | globalresearchonline.net |

| Streptomyces scabiei | Bacteria | Volatilome | GC-MS | biorxiv.org |

Proposed Biosynthetic Routes for Branched-Chain Ketones and Related Lipids

The biosynthesis of branched-chain ketones like this compound is intrinsically linked to primary metabolic pathways, particularly those of fatty acid and amino acid metabolism. usp.br While the specific pathway for this compound has not been fully elucidated, several general routes for the formation of branched-chain lipids in plants and insects have been proposed.

Two primary mechanisms are considered for introducing methyl branches into a carbon chain:

Use of Branched-Chain Acyl-CoA Starters: The biosynthesis can initiate with short, branched-chain acyl-CoA units derived from the catabolism of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine. oup.commdpi.com For instance, leucine degradation can yield isovaleryl-CoA, which can serve as a primer for the fatty acid synthase (FAS) machinery.

Incorporation of Methylmalonyl-CoA: During the elongation phase of fatty acid synthesis, a methyl branch can be introduced by the substitution of a malonyl-CoA extender unit with a methylmalonyl-CoA unit. oup.comrsc.org This mechanism typically results in branches at even-numbered carbon positions relative to the carboxyl end of the growing acyl chain. rsc.org

Following the formation of a long-chain branched fatty acid, subsequent modifications are required to produce a ketone. This often involves the oxidation of a corresponding alkane precursor. oup.com The alkane is first hydroxylated by a P450 monooxygenase to form a secondary alcohol, which is then oxidized to the corresponding ketone. oup.com

Enzymatic Systems and Key Metabolites Involved in Biosynthesis (e.g., Keto Acyl Synthase in fatty acid derivatives)

The synthesis of branched-chain ketones is a multi-step process involving several key enzymatic systems and metabolites.

Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS): These multi-enzyme complexes are central to the assembly of the carbon backbone. oup.comfu-berlin.de The core process involves the sequential condensation of two-carbon units from malonyl-CoA (for straight chains) or the incorporation of methylmalonyl-CoA (for branched chains) onto a growing acyl chain, which is attached to an acyl carrier protein (ACP). oup.comrsc.org The β-ketoacyl-ACP synthase (KAS) domain within the FAS complex catalyzes the crucial carbon-carbon bond-forming condensation step.

Acyl-CoA Elongation Systems: In plants, very-long-chain fatty acids (VLCFAs) are produced by fatty acid elongation (FAE) systems in the endoplasmic reticulum. It is plausible that branched-chain acyl-CoAs are also elongated by these systems to achieve their final chain length. oup.com

Decarbonylation and Oxidation Enzymes: After the branched-chain fatty acid is synthesized, it is typically converted to an alkane via a pathway involving reduction to an aldehyde followed by decarbonylation. oup.com This alkane can then be hydroxylated by a cytochrome P450 enzyme to a secondary alcohol (e.g., 8-methyl-4-nonanol). A subsequent oxidation step, catalyzed by a dehydrogenase, yields the final ketone, this compound. oup.com

Key metabolites serving as precursors include:

Branched-Chain Amino Acids: Leucine, isoleucine, and valine. mdpi.com

Acyl-CoA Derivatives: Isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).

Extender Units: Malonyl-CoA and Methylmalonyl-CoA. rsc.org

The table below outlines the key enzymes and pathways involved.

| Biosynthetic Step | Enzyme System/Class | Key Metabolites/Precursors | Function |

| Chain Initiation | Branched-chain amino acid transaminase, dehydrogenase complexes | Leucine, Isoleucine | Provides branched starter units (e.g., isovaleryl-CoA). |

| Chain Elongation | Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Methylmalonyl-CoA, Malonyl-CoA | Incorporates methyl branches and extends the carbon chain. |

| Alkane Formation | Acyl-ACP Reductase, Decarbonylase | Branched-chain Acyl-ACP | Converts fatty acid to corresponding alkane. |

| Ketone Formation | Cytochrome P450 Monooxygenase, Alcohol Dehydrogenase | Branched-chain Alkane | Hydroxylation of alkane to secondary alcohol, followed by oxidation to ketone. |

Ecological Context of Natural Occurrence

The presence of this compound in different organisms points to its potential ecological significance. Volatile organic compounds (VOCs) are crucial mediators of ecological interactions, acting as signals for defense, attraction, and communication.

Plant Constituent: Its identification in Ocimum tenuiflorum, a plant known for its rich profile of medicinal and aromatic compounds, suggests a possible role in plant defense against herbivores or pathogens, or as an attractant for pollinators. globalresearchonline.net

Microbial Volatile: As a component of the Streptomyces volatilome, this compound could be involved in inter-species or intra-species signaling, potentially influencing the behavior of other soil microbes or acting as an antifungal agent. biorxiv.org

Putative Semiochemical: While this compound itself has not been definitively identified as a pheromone, several of its structural isomers are well-known insect semiochemicals. rsc.org For example, 4-methyl-5-nonanone (B104976) is an aggregation pheromone for the West Indian sugarcane borer and the red palm weevil. alfa-chemistry.comresearchgate.net Similarly, other methyl-branched ketones like 4,6-dimethyl-3-nonanone serve as defensive allomones in wasps. fu-berlin.de This structural similarity strongly suggests that this compound could function as a semiochemical (a chemical involved in communication) in certain insect species, a hypothesis that awaits further investigation.

Mechanistic Investigations of Biological Activities

Role in Interspecies Chemical Communication (e.g., Aggregation Pheromone Components)

Chemical communication is a fundamental process in the biological world, with organisms utilizing a vast array of chemical signals, known as semiochemicals, to mediate interactions. mdpi.com Ketones are a class of volatile organic compounds (VOCs) frequently implicated in this chemical language, serving as pheromones, kairomones, and allomones across different species. 8-Methyl-4-nonanone has been identified as a volatile compound produced by the bacterium Streptomyces scabiei, suggesting a potential role in its interactions with other organisms in its environment. biorxiv.org

While direct evidence identifying this compound as a primary aggregation pheromone is limited, the functions of its structural analogues provide a strong framework for its potential role in chemical ecology. For instance, in the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees, the structurally similar compounds 4-methyl-5-nonanol (B104968) (ferrugineol) and 4-methyl-5-nonanone (B104976) (ferruginone) are key components of its aggregation pheromone. frontiersin.orgplantprotection.pl Male weevils release these compounds to attract both males and females to a host plant, leading to coordinated mass attacks that overcome the tree's defenses. frontiersin.org The perception of these signals is mediated by specialized odorant binding proteins (OBPs) in the insect's antennae, which capture the pheromone molecules and transport them to olfactory receptors. frontiersin.org

Other simple ketones also play significant roles in the chemical communication of various species. 2-Nonanone, for example, is part of the volatile profile of the white-spotted flower chafer (Protaetia brevitarsis Lewis) and is also recognized by nematodes. researchgate.netmdpi.com In wild African elephants, specific ketones are elevated during musth, a period of heightened aggression and sexual activity, suggesting they act as chemical signals to communicate the male's condition. savetheelephants.org The involvement of these related ketones in crucial biological processes highlights the mechanistic potential of this compound to function as a semiochemical, conveying information between organisms.

Table 1: Examples of Ketones in Chemical Communication

| Compound | Role | Organism(s) | Reference |

|---|---|---|---|

| 4-Methyl-5-nonanone (Ferruginone) | Aggregation Pheromone Component | Red Palm Weevil (Rhynchophorus ferrugineus) | frontiersin.orgplantprotection.pl |

| 2-Nonanone | Volatile Signal / Repellent | White-spotted flower chafer, Nematodes (C. elegans) | researchgate.netmdpi.com |

| Sulcatone (6-methyl-5-hepten-2-one) | Aggregation Pheromone | Sugarcane Stem Weevil (Acrotomopus atropunctellus) | conicet.gov.ar |

| Various Ketones (e.g., 2-butanone, 2-pentanone, 2-nonanone) | Musth Signal | African Elephant (Loxodonta africana) | savetheelephants.org |

| This compound | Volatile Organic Compound | Streptomyces scabiei | biorxiv.org |

Exploration of Antimicrobial Potentials and Mechanisms

A growing body of research focuses on naturally derived volatile organic compounds (VOCs) as sources of new antimicrobial agents. Several microorganisms, including those from the genera Pseudomonas and Serratia, produce VOCs with inhibitory effects on the growth of other bacteria and fungi. nih.gov this compound has been identified as a component of the volatilome of Streptomyces scabiei, a bacterium recognized for its production of bioactive secondary metabolites, including those with antifungal properties. biorxiv.org

The mechanism of action for many antimicrobial VOCs, particularly ketones and other lipophilic compounds, involves the disruption of cellular integrity. nih.gov The primary mode of action is often the destruction of the bacterial cell wall and membrane. nih.gov These compounds can permeate the cell envelope, leading to increased membrane fluidity, leakage of essential intracellular components, and ultimately, cell death. nih.govmdpi.com

The antimicrobial activity of ketones is influenced by their chemical structure, such as the length of the carbon chain. Studies on fatty acids and their derivatives have shown that antimicrobial efficacy often increases with chain length up to a certain point, beyond which it may decrease. nih.gov While research specifically detailing the antimicrobial mechanism of this compound is not extensively documented, the known activities of related ketones provide a basis for its potential action. For example, various ketones produced by rhizobacteria have demonstrated inhibitory effects against a range of microorganisms. nih.gov The presence of this compound in the volatilome of an antifungally active bacterium suggests it may contribute to this protective or competitive attribute. biorxiv.org

Table 2: Documented Antimicrobial Activity of Related Ketones

| Compound | Source Organism | Inhibited Organism(s) | Reference |

|---|---|---|---|

| 2-Nonanone | Serratia proteamaculans, Pseudomonas chlororaphis | Various bacteria, fungi, nematodes, and flies | nih.gov |

| 2-Heptanone (B89624) | Serratia proteamaculans, Pseudomonas chlororaphis | Various bacteria, fungi, nematodes, and flies | nih.gov |

| 2-Undecanone | Ruta montana (essential oil) | Staphylococcus aureus, Pseudomonas aeruginosa | researchgate.net |

Assessment of Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are molecules that inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. The primary mechanisms by which antioxidants function include radical scavenging through processes like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The efficacy of a compound as an antioxidant is heavily dependent on its molecular structure.

Potent natural antioxidants, such as flavonoids and phenolic acids, typically possess specific structural features, most notably one or more hydroxyl (-OH) groups attached to an aromatic ring. mdpi.combioline.org.br The catechol group (two hydroxyl groups on adjacent carbons of an aromatic ring) is particularly effective at stabilizing and scavenging free radicals. mdpi.com These hydroxyl groups can readily donate a hydrogen atom to a radical, neutralizing it, while the resulting antioxidant radical is stabilized by resonance within the aromatic ring.

In assessing the potential antioxidant properties of this compound, a structural analysis is key. This compound is an aliphatic ketone with the chemical formula C₁₀H₂₀O. nih.gov It lacks the key functional groups associated with significant antioxidant activity. Specifically:

It does not have any phenolic hydroxyl groups.

It lacks an aromatic ring system to delocalize and stabilize a radical.

It is a non-polar, aliphatic molecule.

Simple ketones are not generally recognized as potent radical scavengers. While any organic molecule can technically react with highly reactive radicals like the hydroxyl radical, the rate and favorability of such reactions are low compared to established antioxidants. nih.gov Therefore, based on a theoretical assessment of its chemical structure, this compound is not expected to exhibit significant antioxidant properties through common radical scavenging mechanisms. Its biological activities are more likely attributed to other interactions, such as with cellular membranes or specific protein receptors.

Modulation of Biological Pathways by this compound and its Analogues (e.g., influence on capsaicin (B1668287) biosynthesis by related fatty acids)

While this compound itself is a ketone, its fatty acid analogue, 8-methyl-nonenoic acid, plays a scientifically documented and crucial role in the biosynthesis of capsaicinoids, the compounds responsible for the pungency ("heat") of chili peppers (Capsicum spp.). nih.govresearchgate.net This provides a clear example of how a structurally related analogue modulates a significant biological pathway.

Capsaicin is synthesized in the placental tissue of the pepper fruit through the enzymatic condensation of two precursor molecules: vanillylamine (B75263) and 8-methyl-nonenoic acid. nih.gov The vanillylamine component is derived from the phenylpropanoid pathway, while 8-methyl-nonenoic acid is a branched-chain fatty acid derived from the amino acid valine or leucine (B10760876). nih.govresearchgate.net

Research has demonstrated that the availability of the 8-methyl-nonenoic acid pool is a critical limiting and regulatory factor in determining the final concentration of capsaicin in the fruit. nih.gov Studies comparing high, medium, and low pungency Capsicum genotypes revealed a direct correlation between the levels of 8-methyl-nonenoic acid and the amount of capsaicin produced. nih.govresearchgate.net Furthermore, experiments using chemical inhibitors like cerulenin, which blocks fatty acid synthesis, resulted in a significant decrease in capsaicin production in Capsicum cell cultures. nih.gov This confirms the indispensable role of the 8-methyl-nonenoic acid precursor. The expression of the gene for keto acyl synthase (KAS), a key enzyme in the synthesis of this fatty acid, also correlates with the level of capsaicin production. researchgate.net

Table 3: Key Components in the Capsaicin Biosynthetic Pathway

| Component | Type | Role in Pathway | Reference |

|---|---|---|---|

| Vanillylamine | Precursor | Derived from the phenylpropanoid pathway; provides the aromatic head of capsaicin. | nih.gov |

| 8-Methyl-nonenoic acid | Precursor (Fatty Acid Analogue) | Provides the branched aliphatic tail; its availability is a key regulatory point. | nih.govresearchgate.net |

| Capsaicin Synthase (putative) | Enzyme | Catalyzes the condensation of vanillylamine and 8-methyl-nonenoic acid. | nih.govcas.cz |

| Keto Acyl Synthase (KAS) | Enzyme | A crucial enzyme involved in the synthesis of 8-methyl-nonenoic acid. | nih.govresearchgate.net |

Receptor Binding and Ligand-Target Interaction Studies (Theoretical Framework)

The biological effects of volatile compounds like this compound are often initiated by their binding to specific protein targets, most notably olfactory receptors (ORs) and odorant binding proteins (OBPs) involved in chemical sensing. frontiersin.orgnih.gov While specific experimental structures of this compound bound to a receptor are not available, a theoretical framework for this interaction can be constructed based on the principles of molecular recognition and studies of similar ligands.

The binding of a volatile ligand to an olfactory receptor is a dynamic process governed by non-covalent interactions. nih.govnih.gov For a moderately sized, non-polar ketone like this compound, the interaction with a receptor's binding pocket would theoretically be driven by:

Hydrophobic Interactions: The primary driving force for binding would be the hydrophobic effect. The eight-carbon alkyl chain of this compound would favorably interact with non-polar amino acid residues (such as Leucine, Isoleucine, Valine, and Phenylalanine) that typically line the binding pockets of olfactory receptors. researchgate.net This interaction involves the displacement of ordered water molecules from the binding site, which is entropically favorable.

Van der Waals Forces: These are weak, short-range attractions that would further stabilize the fit of the ligand within the contours of the binding pocket.

Hydrogen Bonding: The single carbonyl group (C=O) in this compound acts as a hydrogen bond acceptor. It could potentially form a hydrogen bond with a suitable donor residue in the binding pocket, such as the side chain of a Tyrosine, Serine, or Threonine. This specific interaction can be crucial for orienting the ligand correctly and conferring binding specificity. researchgate.net

Theoretical studies using computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring these interactions. nih.govnih.gov Such studies on related systems have shown that insect OBPs and ORs form a pocket where pheromones and other odorants bind. frontiersin.orgresearchgate.net For example, studies on how ketones bind to insect olfactory receptors have identified specific transmembrane domains and amino acid residues that are critical for ligand recognition and receptor activation. researchgate.net A similar theoretical approach for this compound would predict that it nestles into a hydrophobic cavity, with its shape and the position of its carbonyl group determining the specificity and strength of the interaction with a given receptor.

Environmental Transformation and Degradation Pathways

Microbial Biodegradation Mechanisms in Environmental Compartments

While specific studies on the microbial degradation of 8-Methyl-4-nonanone are not extensively documented, the biodegradation of ketones as a class is known to occur through various microbial actions in soil and water. epa.gov Generally, ketones are susceptible to biodegradation, with microorganisms utilizing them as carbon sources. who.int

Research on analogous compounds provides insight into potential mechanisms. For instance, certain bacteria, such as Pseudomonas sp., have been shown to degrade model compounds of poly(vinyl alcohol) that include nonanone structures. The process involves the oxidation of a hydroxyl group to a keto group, followed by hydrolysis. A study demonstrated the oxidation of 4,6-nonanediol to 6-hydroxy-4-nonanone, which was further oxidized to 4,6-nonanedione and then hydrolyzed by a β-diketone hydrolase into smaller molecules like 2-pentanone and n-butyric acid. researchgate.net This suggests a pathway where oxidation and subsequent hydrolysis are key steps in the microbial breakdown of nonanone structures.

Fungi are also capable of degrading complex organic molecules. For example, the biodegradation of the biocide 2-methyl-4-isothiazolin-3-one (B36803) by fungi results in the formation of organic acids. austinpublishinggroup.com It is plausible that various soil and aquatic fungi could initiate the breakdown of this compound through similar oxidative pathways. Investigations into ketonic solvents have shown that both bacteria and fungi can catalyze their biotransformation. epa.gov

Abiotic Degradation Processes: Hydrolysis, Photolysis, and Oxidation in Aqueous and Atmospheric Phases

Abiotic degradation processes are significant contributors to the transformation of ketones in the environment, particularly in the atmosphere.

Hydrolysis : Ketones, including branched structures like this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. epa.govecetoc.org The equilibrium between a ketone and its geminal diol form in water lies far to the left, making hydrolysis an insignificant degradation pathway in aquatic environments. quora.com

Photolysis : Photolysis, or degradation by light, is a major atmospheric process for many ketones. researchgate.net Ketones can absorb ultraviolet (UV) radiation at wavelengths greater than 290 nm, which is present in sunlight reaching the troposphere. epa.govnih.gov This absorption can excite the molecule, leading to photochemical cleavage through processes like the Norrish Type I or Type II reactions. wikipedia.orglibretexts.org The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon, forming two free radicals. wikipedia.org For this compound, this could lead to the formation of various radical fragments that would be further oxidized.

Oxidation : In the atmosphere, the primary degradation pathway for ketones is oxidation initiated by photochemically produced hydroxyl (OH) radicals. researchgate.netcopernicus.org The reaction with OH radicals is a direct measure of a compound's atmospheric persistence. epa.gov For analogous compounds, this process is relatively rapid. The atmospheric half-life of diisobutyl ketone (2,6-dimethyl-4-heptanone), a structural analog, is estimated to be about 15 hours due to reaction with OH radicals, with degradation products including acetone (B3395972) and 2-methylpropanal. nih.gov Similarly, the half-life for a C12 branched ketone fraction from hydroxyl radical attack is calculated to be approximately 7 hours. epa.gov These rapid degradation rates indicate that this compound is unlikely to persist for long periods in the atmosphere.

| Degradation Process | Relevance for this compound | Key Mechanisms |

| Hydrolysis | Low / Negligible | Not susceptible under normal environmental conditions. epa.govecetoc.org |

| Photolysis | Significant (in atmosphere) | Absorption of UV radiation leading to Norrish Type I/II reactions. epa.govwikipedia.orglibretexts.org |

| Oxidation | Significant (in atmosphere) | Reaction with hydroxyl (OH) radicals. researchgate.netnih.govcopernicus.org |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models, such as Mackay fugacity models, use a chemical's physical properties to predict its distribution across different environmental compartments like air, water, soil, and sediment. rsc.org While specific modeling data for this compound is scarce, data from analogous compounds are informative.

For a C12 branched ketone fraction, Level I Mackay modeling predicts that at steady state, the compound would primarily partition to the air and soil. epa.gov

Predicted Environmental Partitioning of C12 Branched Ketones (Based on Mackay Level I Model)

Given its predicted partitioning to the atmosphere, the rapid degradation via photolysis and oxidation suggests that this compound has low persistence in the environment. who.intepa.gov Chemicals that are readily degraded by biological or physical processes are not expected to remain in the environment for extended periods. who.int The combination of rapid atmospheric degradation and susceptibility to biodegradation leads to the assessment that this compound poses a low risk of persistence. canada.ca

Metabolic Fate of Related Nonanones in Biological Systems (e.g., ω-oxidation)

The metabolic fate of a compound within an organism determines its potential for bioaccumulation and toxicity. While the primary metabolic pathway for many aliphatic chains is β-oxidation, alternative routes exist for more complex structures. mosaicdx.com

For branched-chain compounds like this compound, ω-oxidation (omega-oxidation) is a relevant metabolic pathway. acs.org Omega-oxidation is an alternative degradation route for fatty acids and related molecules that occurs in the endoplasmic reticulum of the liver and kidneys. allen.in This pathway is particularly important for substrates that are poor candidates for β-oxidation, such as those with methyl-branching. acs.org

The ω-oxidation process involves a series of enzymatic steps:

Hydroxylation : The terminal methyl group (the ω-carbon) of the aliphatic chain is hydroxylated by a cytochrome P450 enzyme, forming a primary alcohol. allen.in

Oxidation to Aldehyde : The newly formed alcohol is then oxidized to an aldehyde. acs.org

Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid. acs.orgallen.in

This resulting dicarboxylic acid is more water-soluble, facilitating excretion, or it can be further metabolized via the β-oxidation pathway. nih.gov Studies on the metabolism of n-nonane in rats confirm that it undergoes hepatic oxidation. researchgate.net The presence of a methyl group at the 8-position of 4-nonanone (B1580890) makes ω-oxidation a highly probable metabolic route, preventing steric hindrance that might otherwise inhibit breakdown and allowing the organism to detoxify and eliminate the compound. acs.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 8-methyl-4-nonanone. These methods, like Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons within the molecule (electronic structure).

Quantum chemical calculations can also elucidate the electronic properties of this compound. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The carbonyl group is the most prominent feature, with the oxygen atom having a partial negative charge and the carbonyl carbon a partial positive charge, making it susceptible to nucleophilic attack. The HOMO is typically located around the oxygen lone pairs, while the LUMO is associated with the C=O π* antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Computed Molecular Properties of this compound nih.gov

| Property | Value | Method |

| Molecular Formula | C10H20O | - |

| Molecular Weight | 156.26 g/mol | PubChem 2.2 |

| XLogP3 | 2.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |

| Exact Mass | 156.151415257 Da | PubChem 2.2 |

| Topological Polar Surface Area | 17.1 Ų | Cactvs 3.4.8.18 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions. spectroscopyonline.com For this compound, MD simulations can model its behavior in a condensed phase, such as in a pure liquid or in a solution.

In a simulation of liquid this compound, the primary intermolecular forces would be van der Waals interactions between the alkyl chains and dipole-dipole interactions involving the polar carbonyl groups. MD simulations can reveal how these interactions influence the bulk properties of the liquid, such as its density and viscosity. Studies on other aliphatic ketones have shown that the flexibility of the alkyl chains plays a significant role in the packing and dynamics of the molecules in the liquid state. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. These models are widely used in risk assessment and drug discovery to predict the properties of untested chemicals based on data from structurally similar compounds.

For this compound, SAR and QSAR models can be used to estimate its potential toxicity and environmental persistence. The U.S. Environmental Protection Agency (EPA) has utilized such approaches for classes of chemicals like branched ketones. In an assessment of a C12 ketone fraction, trimethyl-4-nonanone, a close structural analog of this compound, was used for read-across to assess potential hazards. epa.gov This indicates that the toxicological and environmental properties of this compound can be inferred from data on similar branched aliphatic ketones.

QSAR models for the environmental fate of ketones often use molecular descriptors such as the octanol-water partition coefficient (logP), molecular weight, and vapor pressure to predict properties like biodegradability and aquatic toxicity. epa.govecetoc.org For instance, the moderate aquatic toxicity of the C12 ketone fraction was predicted using QSAR modeling, with acute values generally falling between 1 and 5 mg/L. epa.gov Such models can also predict how a chemical will partition between different environmental compartments, such as air, water, and soil. For the C12 ketone fraction, it was calculated to partition primarily to air and soil. epa.gov

Table 2: Predicted Environmental Fate Properties for a C12 Ketone Fraction (Analog to this compound) epa.gov

| Property | Predicted Value | Method/Model |

| Partitioning to Air | 82.6% | Mackay Level I |

| Partitioning to Soil | 15.5% | Mackay Level I |

| Atmospheric Half-life (Photolysis) | ~7 hours | Calculation |

| Bioconcentration Factor | 256.6 | Calculation |

In Silico Prediction of Reactivity and Spectroscopic Properties

Computational methods can also be employed to predict the chemical reactivity and spectroscopic signatures of this compound. Predicting reactivity often involves calculating the energies of transition states for various potential reactions. nih.gov For a ketone, this could include reactions at the carbonyl group, such as reduction or nucleophilic addition, or reactions involving the enol or enolate forms.

The prediction of spectroscopic properties is a valuable tool for identifying and characterizing molecules.

Mass Spectrometry (MS): The fragmentation patterns observed in an electron ionization mass spectrum can be rationalized and, to some extent, predicted using computational methods. A detailed analysis of the mass spectrum of this compound reveals characteristic fragmentation pathways. spectroscopyonline.com Compared to its linear isomer, 4-decanone, this compound shows significant differences in the intensities of certain fragment ions. chromatographyonline.comspectroscopyonline.com For example, the increased intensity of the peak at m/z 138 in the spectrum of this compound is attributed to the loss of water from the molecular ion, a process facilitated by a rearrangement involving the formation of a more stable tertiary radical due to the methyl branch. spectroscopyonline.com Similarly, the greater abundance of the ion at m/z 69 is also explained by mechanisms that involve the formation of a tertiary intermediate. chromatographyonline.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. For this compound, the most prominent feature in its predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹. Other bands would correspond to C-H stretching and bending vibrations of the alkyl chains. While experimental IR spectra are available for this compound, computational predictions can aid in the assignment of specific vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. These calculations rely on determining the magnetic shielding of each nucleus, which is influenced by the molecule's electronic structure. For this compound, predicted NMR spectra would show distinct signals for the different carbon and hydrogen atoms in the molecule, with the chemical shifts being influenced by their proximity to the carbonyl group and the branching in the alkyl chain. Experimental ¹³C NMR data for this compound is available and can be compared with theoretical predictions. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Applications in Chemical Synthesis

The structural characteristics of 8-Methyl-4-nonanone make it an interesting candidate for novel applications in chemical synthesis. Research into similar ketones, such as 4-nonanone (B1580890) and 5-nonanone, has demonstrated their potential as platform molecules derived from biomass. rsc.orgacs.org One promising area is the catalytic transformation of such ketones into long-chain hydrocarbons suitable for diesel and jet fuel. rsc.org For instance, research has shown that nonanone can undergo C-C coupling reactions with biomass-derived compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to create larger molecules. rsc.org

Furthermore, this compound is listed as a potential fermentive end-product, suggesting that biosynthetic pathways could be developed for its production. google.com The microbial synthesis of other methyl ketones has already been established in engineered Escherichia coli, providing a blueprint for future work on branched ketones like this compound. researchgate.net These biosynthetic approaches could position the compound as a valuable, renewable building block for various chemicals.

Exploration of New Biological and Ecological Roles

The biological and ecological functions of this compound are largely uncharted territory, presenting a significant opportunity for research. The compound has been identified as a volatile organic compound (VOC) in the volatilome of Streptomyces scabiei, although its specific function remains unknown. biorxiv.org This finding suggests a potential role in microbial communication, defense, or other interactions within its ecological niche. biorxiv.orgresearchgate.net

Studies on structurally similar ketones provide clues to the potential roles of this compound. For example, various ketones, including 2-nonanone, 4-heptanone, and 4-nonanone, have been identified as pheromones or sex attractants in rats, suggesting that this compound could have a similar signaling function in mammals. mdpi.com In the broader context of chemical ecology, VOCs from bacteria, including ketones like 2-nonanone, are known to be involved in microbe-plant interactions, sometimes promoting plant growth. apsnet.orgnih.gov Additionally, many ketones produced by Bacillus species exhibit antifungal properties, pointing to a possible role for this compound in defending against pathogenic fungi. apsnet.org The related compound, 8-methyl nonanoic acid, is a known precursor to capsaicin (B1668287) and can be used as a growth substrate by certain bacteria, further highlighting the diverse biological contexts in which such branched-chain molecules can be involved. caymanchem.com

Advancement of Analytical Methodologies for Trace Analysis

Precise and sensitive detection is critical for studying the applications and roles of this compound. Significant progress has been made in the analytical techniques for identifying and quantifying ketones in complex mixtures. The mass spectrometry fragmentation patterns of this compound have been studied, providing a basis for its identification. chromatographyonline.comspectroscopyonline.com Interestingly, it has been noted that the public NIST08 mass spectral database contains only a single, possibly saturated, spectrum for this compound, indicating a need for more comprehensive analytical data. chromatographyonline.com

Modern analytical chemistry offers robust methods for trace analysis that are applicable to this compound. mdpi.com Techniques such as fully automated headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS/MS) have been developed as a "green" approach for analyzing volatile carbonyls in wine. nih.gov Similar methods, often employing SPME for sample preparation, are used to analyze volatiles in diverse matrices like olive oil and even for identifying scent-markings in wild mammals. mdpi.comresearchgate.net These advanced, often solvent-less, techniques provide the high sensitivity and selectivity required to detect trace amounts of the compound, which is essential for exploring its presence in biological and environmental samples. nih.govmmu.ac.uk

Sustainable Production and Green Chemistry Principles for this compound

Aligning the production of this compound with the principles of green chemistry is a key future direction. acs.org This involves developing processes that are efficient, reduce waste, and utilize renewable resources. acs.orgmygreenlab.org A major thrust in this area is the use of renewable feedstocks, a core principle of green chemistry. acs.orgmygreenlab.org

Research has already demonstrated pathways to produce similar ketones from biomass-derived platform molecules. For example, 4-nonanone can be synthesized from 6-amyl-α-pyrone, which is obtainable from the fermentation of lignocellulosic biomass. rsc.org Another route involves the valorization of γ-valerolactone (GVL), another biomass derivative, to produce 5-nonanone. acs.org These processes often rely on catalysis to improve efficiency and selectivity, another key green chemistry principle. acs.orgmygreenlab.org Additionally, the potential for producing this compound via fermentation presents a promising sustainable manufacturing route. google.com Eco-friendly production methods, such as using agricultural byproducts as fermentation substrates, could further enhance the sustainability profile of this compound. mdpi.com Such bio-based production methods reduce reliance on fossil fuels and minimize environmental impact. researchgate.net

Interdisciplinary Research Synergies and Collaborative Opportunities

The full potential of this compound can only be unlocked through interdisciplinary research and collaboration. researchgate.net For instance, investigating its ecological roles requires a synergy between analytical chemists, ecologists, and microbiologists to identify the compound in natural systems and decipher its function in microbe-microbe and plant-microbe interactions. apsnet.orgnih.gov Exploring its potential as a pheromone falls into the field of "Ethochemistry," which merges chemistry and animal behavior (ethology) to understand chemical communication. mdpi.com

Developing sustainable production methods will necessitate collaboration between chemical engineers, biotechnologists, and catalytic chemists to design and optimize bio-refinery processes and microbial fermentation systems. researchgate.net Furthermore, ensuring the reliability of analytical data for regulatory or scientific purposes often requires inter-laboratory collaborative studies to validate analytical methods, as has been done for volatiles in other products like olive oil. researchgate.net Such collaborative efforts, which bring together experts from diverse fields, are essential for tackling complex scientific challenges and translating fundamental research into practical applications. researchgate.net

Data Tables

Table 1: Potential Applications and Research Areas for this compound

| Research Area | Potential Application/Role | Rationale based on Similar Compounds |

| Chemical Synthesis | Precursor for biofuels (jet fuel, diesel) | C-C coupling of nonanones with furanics yields long-chain hydrocarbons. rsc.org |

| Renewable chemical building block | Can be potentially synthesized from biomass via fermentation. google.com | |

| Biology & Ecology | Pheromone / Animal attractant | Other ketones (2-nonanone, 4-heptanone) serve as sex attractants in mammals. mdpi.com |

| Antifungal agent | Ketones produced by Bacillus species show activity against pathogenic fungi. apsnet.org | |

| Microbial signaling molecule | Identified in the volatilome of Streptomyces scabiei. biorxiv.org | |

| Plant growth modulator | Bacterial VOCs are known to influence plant development. nih.gov |

Table 2: Advanced Analytical Techniques for Ketone Analysis

| Technique | Description | Relevance for this compound |

| GC-MS | Gas Chromatography-Mass Spectrometry | Foundational for identification through characteristic fragmentation patterns. chromatographyonline.comspectroscopyonline.com |

| HS-SPME | Headspace Solid-Phase Microextraction | A solvent-free, "green" sample preparation method for extracting volatiles from complex matrices. nih.govresearchgate.net |

| GC-MS/MS | Tandem Mass Spectrometry | Provides higher selectivity and sensitivity for quantification in complex samples like wine or biological fluids. nih.gov |

| GC-Olfactometry | GC coupled with a human assessor | Links specific chemical compounds to their perceived odor, crucial for flavor/fragrance or pheromone research. researchgate.net |

Q & A